
10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenyl groups with a bianthracene core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying molecular interactions due to its aromatic structure.
Medicine: Investigated for its potential in drug delivery systems or as a part of therapeutic agents.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action for 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene would depend on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which can be influenced by the presence of the fluorine atoms. These atoms can affect the electronic properties and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Lacks the fluorine atoms, which can result in different electronic properties.
9,9’-Bianthracene: The parent compound without any substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar but with fluorine atoms in a different position.
Uniqueness
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C40H24F2 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
9-(3-fluorophenyl)-10-[10-(3-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-13-9-11-25(23-27)37-29-15-1-5-19-33(29)39(34-20-6-2-16-30(34)37)40-35-21-7-3-17-31(35)38(26-12-10-14-28(42)24-26)32-18-4-8-22-36(32)40/h1-24H |
Clave InChI |
ZTOGOFFYSZKBAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)F)C8=CC(=CC=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


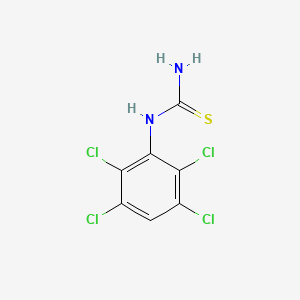

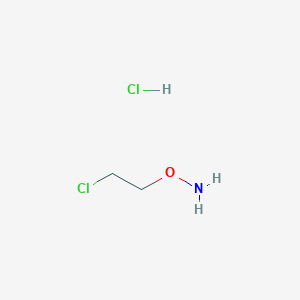
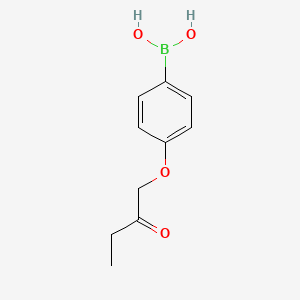
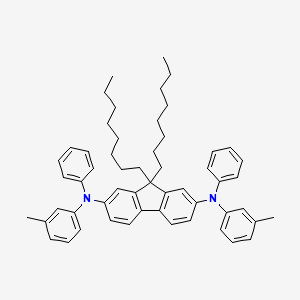
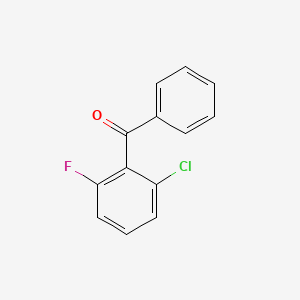
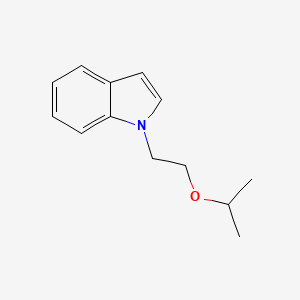
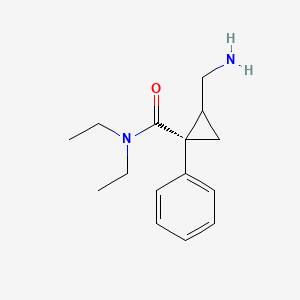


![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
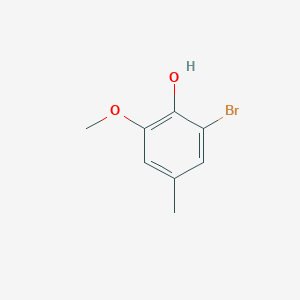
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
